Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)

4-Methylbenzene-1-sulfonic acid (p-toluenesulfonic acid, PTSA) is an organic sulfonic acid widely used as a strong acid catalyst in organic synthesis. Its key advantages include high acidity, stability under various reaction conditions, and solubility in polar solvents, making it suitable for esterifications, alkylations, and polymerizations. The crystalline solid form ensures easy handling and precise dosing. PTSA is also employed in the preparation of pharmaceuticals, dyes, and resins due to its efficient proton-donating properties. Its compatibility with diverse substrates and minimal side reactions enhance its utility in industrial and laboratory applications. Proper storage in a dry environment is recommended to maintain its effectiveness.
4-methylbenzene-1-sulfonic acid structure
104-15-4 structure
Product Name:4-methylbenzene-1-sulfonic acid
CAS No:104-15-4
MF:C7H8O3S
MW:172.201621055603
CID:35260
PubChem ID:6101
Update Time:2025-07-31

4-methylbenzene-1-sulfonic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Methylbenzenesulfonic acid
    • Methylbenzenesulfonic acid
    • PTSA
    • toluene-4-sulfonic acid
    • Toluenesulfonic acid
    • Tosic acid
    • P-Toluene Sulfonic Acid
    • p-Toluenesulfonic acid monohydrate
    • P-Toluene Sulphonic Acid
    • para toluene sulfonic acid
    • para toluene sulphonic acid
    • PTS ACID
    • TL65
    • TsOH
    • TL65LS
    • TSA-95
    • Tsa-hp
    • Tsa-mh
    • TSA-65W
    • TSA-65M
    • Eltesol
    • 对甲苯磺酸生产厂家
    • 对甲苯磺酸
    • p-Toluenesulfonic acid
    • PARATOLUENE SULPHONIC ACID
    • p-tolylsulfonicacid
    • PTSA 70
    • toluene-4-sulphonic
    • Toluene-p-sulfonate
    • toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid
    • 4-methylbenzene-1-sulfonic acid
    • 4-Toluenesulfonicacid
    • SULTAMICILLIN IMPURITY B (EP IMPURITY)
    • NSC167068
    • P-TOLUENESULFONIC ACID [EP IMPURITY]
    • p-Tolylsulfonic acid
    • AT27303
    • 4-toluene sulphonic acid
    • 4methylbenzenesulfonic acid
    • PARA-TOLUENE SULFONATE
    • AS-82150
    • p-Toluene-sulfonic acid
    • C-250
    • 4-methylphenylsulfonic acid
    • 4-methylbenzene-sulfonic acid
    • 4-methyl-benzene-sulphonic acid
    • p-toluenesufonic acid
    • Manro PTSA 65 LS
    • para-toluene sulfonic acid
    • QGV5ZG5741
    • p-toluensulfonic acid
    • TAYCATOX-300
    • Manro PTSA 65 E
    • rho-toluenesulfonic acid
    • NCIOpen2_002932
    • paratoluene-sulfonic acid
    • p-Toluene sulfonate
    • p- toluenesulfonic acid
    • CYZAC-4040
    • para-toluene-sulfonic acid
    • p-toluene-sulphonic acid
    • para-toluenesulfonic acid
    • TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)
    • NCGC00248146-02
    • SCHEMBL34
    • para toluenesulphonic acid
    • Kyselina p-toluenesulfonova
    • 4-methylbenzenesulphonic acid
    • NSC 167068
    • TosicAcid
    • NCGC00248146-03
    • MFCD00064387
    • SY011236
    • Nacure 1040
    • 4-methylbenzene sulfonic acid
    • NSC2167
    • Benzenesulfonic acid, methyl-
    • CHEBI:27849
    • WLN: WSQR D1
    • Toluene sulfonic acid
    • toluene p-sulfonic acid
    • Kyselina p-toluensulfonova
    • 25231-46-3
    • p-toluenesuiphonic acid
    • toluene p-sulphonic acid
    • K-Cure 1040
    • NACURE-1040
    • InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10
    • Ts-OH
    • p-Methylbenzenesulfonic acid
    • CAS-104-15-4
    • SR-01000944854
    • Q-200514
    • Q285878
    • 4-Toluenesulfonic acid
    • toluene-p-sulfonic acid
    • BDBM50294029
    • TosOH
    • p-TsOH
    • 4-methyl-benzenesulfonic acid
    • 2(Or 4)-toluenesulphonic acid
    • J-001117
    • p-TSA
    • pTsOH
    • AE-848/00887005
    • UNII-QGV5ZG5741
    • p-toluyl sulphonic acid
    • LISINOPRIL IMPURITY B [EP IMPURITY]
    • p-toluenesulfonicacid
    • 4-toluenesulphonic acid
    • AC-794
    • NSC-167068
    • HSDB 2026
    • DB-050363
    • Toluene-4-sulphonic acid
    • 4-sulphotoluene
    • STL199173
    • 4-11-00-00241 (Beilstein Handbook Reference)
    • PTS-100
    • paratoluene sulfonic acid
    • ANASTROZOLE IMPURITY F (EP IMPURITY)
    • TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
    • TSU
    • NCIOpen2_003096
    • DTXCID406701
    • Cyzac 4040
    • p-tolu-enesulfonic acid
    • toluene 4-sulfonic acid
    • C06677
    • Cyclophil P T S A
    • SR-01000944854-1
    • 1ST001660
    • K-Cure 040
    • p-toluensulphonic acid
    • p-toluene-sulfonicacid
    • AD-3302W
    • Manro PTSA 65 H
    • Toluen-4-sulfonsaeure
    • para-toluenesulphonic acid
    • Kyselina p-toluenesulfonova [Czech]
    • ACTIVATOR-100T3
    • Kyselina p-toluensulfonova [Czech]
    • AKOS008966288
    • NS00010519
    • paratoluenesulphonic acid
    • Toluenesulfonic acid (VAN)
    • p-Toluolenesulfonic acid
    • p-toluenylsulfonic acid
    • paratoluensulfonic acid
    • 4-methylphenylsulphonic acid
    • para-toluensulfonic acid
    • p-Toluenesulfonate
    • CHEMBL541253
    • CS-W019626
    • ar-Toluenesulfonic acid
    • F1908-0079
    • Tosylic acid
    • NCGC00248146-01
    • p-toluenesulfonic acid (ptsa)
    • DRYER-900
    • para toluenesulfonic acid
    • rho-toluene sulfonic acid
    • p-Toluenesulphonic acid
    • p-toluene sulfonicacid
    • SULTAMICILLIN IMPURITY B [EP IMPURITY]
    • 4-TOLUENE-SULFONIC ACID
    • p-Methylphenylsulfonic acid
    • EC 203-180-0
    • Eltesol TSX
    • 4-Toluenesulfinic acid sodium salt
    • P-TOLUENESULFONIC ACID [MI]
    • T0267
    • DTXSID0026701
    • 4-methyl-benzene sulphonic acid
    • p-toluen sulfonic acid
    • P-TOLUENESULFONIC ACID (EP IMPURITY)
    • paratoluenesulfonic acid
    • NSC-2167
    • P-Toluene Sulfonic acid(monohydrate)
    • BP-31081
    • DB03120
    • BRN 0472690
    • EINECS 203-180-0
    • Tos-OH
    • NCGC00259913-01
    • Tox21_202364
    • Benzenesulfonic acid, 4-methyl-
    • 4-toluene-sulphonic acid
    • para-toluene sulphonic acid
    • LISINOPRIL IMPURITY B (EP IMPURITY)
    • ANASTROZOLE IMPURITY F [EP IMPURITY]
    • 104-15-4
    • AI3-26478
    • toluene-p-sulphonic acid
    • 4-Toluene sulfonic acid
    • p -toluenesulfonic acid
    • KC-1040
    • 4-methyl benzene sulfonic acid
    • MDL: MFCD00064387
    • Inchi: 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
    • InChI Key: JOXIMZWYDAKGHI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O

Computed Properties

  • Exact Mass: 172.01900
  • Monoisotopic Mass: 172.019415
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP4: 1.7
  • Topological Polar Surface Area: 62.8
  • Isotope Atom Count: 0
  • Surface Charge: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.4

Experimental Properties

  • Color/Form: Colorless monoclinic flake or columnar crystals
  • Density: 1.07
  • Melting Point: 106~107℃
  • Boiling Point: 116 ºC
  • Flash Point: 41 ºC
  • Refractive Index: 1.3825-1.3845
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • Water Partition Coefficient: dissolution
  • PSA: 62.75000
  • LogP: 2.32250
  • Solubility: Soluble in ethanol and ether, slightly soluble in water and hot benzene
  • pka: -0.43±0.50(Predicted)

4-methylbenzene-1-sulfonic acid Security Information

  • Hazardous Material transportation number:2585
  • Hazard Category Code: R10;R34
  • Safety Instruction: S45-S26-S23
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:Flammable area
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R10; R34
  • Packing Group:III
  • Hazard Level:8

4-methylbenzene-1-sulfonic acid Customs Data

  • HS CODE:29163990
  • Customs Data:

    China Customs Code:

    2904100000

    Overview:

    2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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4-methylbenzene-1-sulfonic acid Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol ,  Benzene
Reference
Highly active oligomeric (salen)Co catalysts for asymmetric epoxide ring-opening reactions
Ready, Joseph M.; Jacobsen, Eric N., Journal of the American Chemical Society, 2001, 123(11), 2687-2688

Production Method 2

Reaction Conditions
1.1 Solvents: Acetone ;  30 min, rt
Reference
Hydrogen-Bond-Assisted Organocatalytic Acetalization of Secondary Alcohols: Experimental and Theoretical Studies
Rumyantsev, Misha; Sitnikov, Nikolay S.; Somov, Nikolay V., Journal of Physical Chemistry A, 2015, 119(18), 4108-4117

Production Method 3

Reaction Conditions
1.1 Solvents: Benzene ;  15 h, reflux
Reference
Characterization of spatially addressable libraries: stereoisomer analysis of tetrahydro-β-carbolines as an example
Cheng, Cesar C.; Chu, Yen-Ho, Journal of Combinatorial Chemistry, 1999, 1(6), 461-466

Production Method 4

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Photochemical formation of methylenecyclopropane analogs. 11. Photochemical elimination of nitrogen from phenyl-substituted 1,4-dihydro-5-imino-5H-tetrazoles. Products of phenyl-substituted tris(imino)methane diradicals
Quast, Helmut; Fuss, Andreas; Nahr, Uwe, Chemische Berichte, 1985, 118(6), 2164-85

Production Method 5

Reaction Conditions
1.1 Solvents: Methanol ,  Dichloromethane ;  0 °C; 1 h, 0 °C
Reference
Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-Deoxyhemiacetals
Ghosh, Titli; Mukherji, Ananya; Kancharla, Pavan K., Journal of Organic Chemistry, 2021, 86(1), 1253-1261

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
Reference
Synthesis, Self-Assembly, and Characterization of Supramolecular Polymers from Electroactive Dendron Rodcoil Molecules
Messmore, Benjamin W.; Hulvat, James F.; Sone, Eli D.; Stupp, Samuel I., Journal of the American Chemical Society, 2004, 126(44), 14452-14458

Production Method 7

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  4 h; overnight, cooled
Reference
Integration of upcycling and closed-loop recycling through alternative cyclization-depolymerization
Tian, Guo-Qiang; Yang, Zheng-He; Zhang, Wei; Chen, Si-Chong; Chen, Li; et al, Green Chemistry, 2022, 24(11), 4490-4497

Production Method 8

Reaction Conditions
1.1 Solvents: Benzene ;  heated
Reference
Chiral compounds with liquid crystalline nature and ferroelectric liquid crystal device adopting the same
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  heated
Reference
Copper-Mediated Radiofluorination of Aryl Pinacolboronate Esters: A Straightforward Protocol by Using Pyridinium Sulfonates
Antuganov, Dmitrii ; Zykov, Michail ; Timofeev, Vasilii ; Timofeeva, Ksenija ; Antuganova, Yulija ; et al, European Journal of Organic Chemistry, 2019, 2019(5), 918-922

Production Method 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  30 min, rt
Reference
Fluorescent macromolecular perylene diimides containing pyrene or indole units in bay positions
Dincalp, Haluk; Kizilok, Sevki; Icli, Siddik, Dyes and Pigments, 2010, 86(1), 32-41

Production Method 11

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, 60 °C
Reference
Degradable amino acid-based poly(ester urea) copolymer adhesives
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, reflux
Reference
A quantitative assessment of chemical perturbations in thermotropic cyanobiphenyls
Guerra, Sebastiano; Dutronc, Thibault; Terazzi, Emmanuel; Guenee, Laure; Piguet, Claude, Physical Chemistry Chemical Physics, 2016, 18(21), 14479-14494

Production Method 13

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 10 min, rt
Reference
Manufacture of gel-like thin films and composite membranes for gas separation
, Japan, , ,

Production Method 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
Reference
Monodisperse Cyclic Polymer Mechanochemistry: Scission Kinetics and the Dynamic Memory Effect with Ultrasonication and Ball-Mill Grinding
Noh, Jinkyung ; Koo, Mo Beom ; Jung, Jisoo; Peterson, Gregory I.; Kim, Kyoung Taek ; et al, Journal of the American Chemical Society, 2023, 145(33), 18432-18438

Production Method 15

Reaction Conditions
Reference
Method for the synthesis of polyethers
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Solvents: Benzene
Reference
Multifunctional zwitterionic polymer conjugates for therapeutic use
, United States, , ,

Production Method 17

Reaction Conditions
Reference
Brush-like poly(ethylene glycol) grafting on SiO2 nanoparticles with in-situ polymerization
Zhao, Yanhua; Chai, Changsheng, Surface and Interface Analysis, 2015, 47(3), 384-389

Production Method 18

Reaction Conditions
1.1 Solvents: Toluene ;  100 - 118 °C
Reference
Preparation of novel crystalline η (eta) form of perindopril erbumine
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Solvents: Acetic acid ;  rt
1.2 Catalysts: Platinum ;  rt
1.3 Reagents: Hydrogen ;  5 bar, rt
1.4 Solvents: Toluene ;  reflux
Reference
Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril
, European Patent Organization, , ,

Production Method 20

Reaction Conditions
Reference
Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof
, United States, , ,

Production Method 21

Reaction Conditions
Reference
Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors
, World Intellectual Property Organization, , ,

Production Method 22

Reaction Conditions
Reference
Facile synthesis of amino acid methyl ester p-toluenesulfonates with methyl p-toluenesulfonate
Ueda, Kazuo; Waki, Michinori; Izumiya, Nobuo, Memoirs of the Faculty of Science, 1984, 14(2), 307-12

Production Method 23

Reaction Conditions
Reference
Synthesis, structural, spectroscopic, mechanical, linear and nonlinear optical studies on 4-dimethylaminopyridinium p-toluenesulfonate: A comparative theoretical and experimental investigation
Sivaraj, G.; et al, Journal of Molecular Structure, 2021, 1240,

Production Method 24

Reaction Conditions
Reference
Synthesis and characterization of versatile amphiphilic dendrimers peripherally decorated with positively charged amino acids
Alfei, Silvana ; et al, Polymer International, 2018, 67(11), 1572-1584

Production Method 25

Reaction Conditions
Reference
Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975]
Nguyen, Minh K.; et al, Biomaterials, 2017, 125,

Production Method 26

Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylbenzenesulfonic acid Solvents: Mesitylene
Reference
Sulfonating agent and process
, World Intellectual Property Organization, , ,

Production Method 27

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Studies on the sulfonation of o-iodotoluene
Muramoto, Yoshihiro; et al, Kinki Daigaku Kogakubu Kenkyu Hokoku, 1985, 19, 27-32

Production Method 28

Reaction Conditions
1.1 Solvents: Benzene ;  reflux
Reference
Using Peptidic Inhibitors to Systematically Probe the S1' Site of Caspase-3 and Caspase-7
Goode, David R.; et al, Organic Letters, 2005, 7(16), 3529-3532

Production Method 29

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, reflux
Reference
Design, synthesis, and evaluation of cystargolide-based β-lactones as potent proteasome inhibitors
Niroula, Doleshwar; et al, European Journal of Medicinal Chemistry, 2018, 157, 962-977

Production Method 30

Reaction Conditions
1.1 Solvents: Toluene ;  reflux
Reference
Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water
Roettger, Svenja; et al, Journal of Combinatorial Chemistry, 2007, 9(2), 204-209

Production Method 31

Reaction Conditions
1.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
1.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
2.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Production Method 32

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Production Method 33

Reaction Conditions
1.1 Solvents: Methanol ;  50 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Production Method 34

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Production Method 35

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
2.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Production Method 36

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
4.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Production Method 37

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium sulfate Solvents: tert-Butyl methyl ether ;  0.17 h, 5 °C; 24 h, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
5.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Production Method 38

Reaction Conditions
Reference
Synthesis of analogs of K-582A, an antibiotic heptapeptide
Mihara, Hisakazu; Aoyagi, Haruhiko; Yonezawa, Hiroo; Kuromizu, Kenji; Izumiya, Nobuo, International Journal of Peptide & Protein Research, 1985, 25(6), 640-7

Production Method 39

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Tetrahydrofuran ;  2 h, 50 - 60 °C; 50 °C → reflux; 70 - 80 °C
Reference
Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis
, United States, , ,

Production Method 40

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Tetrahydrofuran ;  rt → 37 °C; 33 - 37 °C
Reference
Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis
, World Intellectual Property Organization, , ,

Production Method 41

Reaction Conditions
Reference
IL-8 receptor antagonist
, World Intellectual Property Organization, , ,

Production Method 42

Reaction Conditions
1.1 Solvents: Toluene ;  rt → 110 °C; 14 h, 110 °C
Reference
Preparation of perindopril tert-butylamine salt
, China, , ,

Production Method 43

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Reference
Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril
, European Patent Organization, , ,

Production Method 44

Reaction Conditions
1.1 Solvents: Toluene ;  100 - 118 °C
Reference
Preparation of novel crystalline form of perindopril erbumine monohydrate
, World Intellectual Property Organization, , ,

Production Method 45

Reaction Conditions
Reference
Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships
Pascard, Claudine; Guilhem, Jean; Vincent, Michel; Remond, Georges; Portevin, Bernard; et al, Journal of Medicinal Chemistry, 1991, 34(2), 663-9

Production Method 46

Reaction Conditions
Reference
Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine
, European Patent Organization, , ,

Production Method 47

Reaction Conditions
Reference
Racemate separation of optically active bicyclic imino-α-carboxylic acids
, Federal Republic of Germany, , ,

Production Method 48

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
Reference
A hydrophilic coumarin-based polyester for ambient-temperature initiator-free 3D printing: Chemistry, rheology and interface formation
Govindarajan, Sudhanva R.; Jain, Tanmay; Choi, Jae-Won; Joy, Abraham ; Isayeva, Irada; et al, Polymer, 2018, 152, 9-17

Production Method 49

Reaction Conditions
1.1 Solvents: Toluene ;  60 °C; 1 h, 60 °C
Reference
Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality
Hern, F. Y.; Hill, A.; Owen, A.; Rannard, S. P., Polymer Chemistry, 2018, 9(14), 1767-1771

Production Method 50

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, 60 °C
Reference
Adhesion Properties of Catechol-Based Biodegradable Amino Acid-Based Poly(ester urea) Copolymers Inspired from Mussel Proteins
Zhou, Jinjun; Defante, Adrian P.; Lin, Fei; Xu, Ying; Yu, Jiayi; et al, Biomacromolecules, 2015, 16(1), 266-274

Production Method 51

Reaction Conditions
Reference
Multifunctional Polymer Nanocarrier for Efficient Targeted Cellular and Subcellular Anticancer Drug Delivery
Babikova, Dimitrina; Kalinova, Radostina; Momekova, Denitsa; Ugrinova, Iva; Momekov, Georgi; et al, ACS Biomaterials Science & Engineering, 2019, 5(5), 2271-2283

Production Method 52

Reaction Conditions
Reference
Reversible Photocuring of Liquid Hexa-Anthracene Compounds for Adhesive Applications
Akiyama, Haruhisa; Okuyama, Yoko; Fukata, Tamaki; Kihara, Hideyuki, Journal of Adhesion, 2018, 94(10), 799-813

Production Method 53

Reaction Conditions
1.1 Solvents: Toluene ;  heated
1.2 Solvents: Toluene ;  heated; rt
Reference
UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical properties
Guan, Xiao-Xiao; Gan, Jian-Qun; Chen, Guo-Kang; Huang, Xiao-Mei; Lu, Man-Geng; et al, Journal of Macromolecular Science, 2017, 54(10), 662-668

Production Method 54

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives
Gruzdev, M. S.; Chervonova, U. V.; Venediktov, E. A.; Rozhkova, E. P.; Kolker, A. M.; et al, Russian Journal of General Chemistry, 2015, 85(6), 1431-1439

Production Method 55

Reaction Conditions
1.1 Reagents: Sulfuric acid (silica supported) ;  30 min, 80 °C
Reference
A novel method for sulfonation of aromatic rings with silica sulfuric acid
Hajipour, Abdol R.; et al, Tetrahedron Letters, 2004, 45(35), 6607-6609

Production Method 56

Reaction Conditions
1.1 Reagents: Sulfur trioxide ;  58.5 °C
Reference
Study on the sulfonation of toluene with SO3 in microreactor
Chen, Yanquan; et al, Huaxue Fanying Gongcheng Yu Gongyi, 2013, 29(3), 253-259

Production Method 57

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
Reference
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Production Method 58

Reaction Conditions
1.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Production Method 59

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Production Method 60

Reaction Conditions
1.1 Solvents: Ethanol ;  2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
4.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Production Method 61

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ;  2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
5.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

4-methylbenzene-1-sulfonic acid Raw materials

4-methylbenzene-1-sulfonic acid Preparation Products

4-methylbenzene-1-sulfonic acid Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:104-15-4)p-Toluenesulfonic acid
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(CAS:104-15-4)p-Toluenesulfonic Acid
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Purity:99%
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4-methylbenzene-1-sulfonic acid Spectrogram

GC-MS GC-EI-TOF
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 4-methylbenzene-1-sulfonic acid

4-Methylbenzene-1-sulfonic Acid (CAS No. 104-15-4): Properties, Applications, and Industry Insights

4-Methylbenzene-1-sulfonic acid (CAS No. 104-15-4), also known as p-toluenesulfonic acid (PTSA), is a widely used organic compound in chemical synthesis and industrial applications. This white crystalline solid belongs to the class of aromatic sulfonic acids, characterized by its high solubility in water and organic solvents. The compound's molecular formula is C7H8O3S, with a molecular weight of 172.20 g/mol.

The growing interest in 4-methylbenzene-1-sulfonic acid applications stems from its versatile role as a catalyst in esterification reactions, a key process in pharmaceutical and fragrance manufacturing. Recent studies highlight its effectiveness as an alternative to conventional acid catalysts, particularly in green chemistry applications where milder reaction conditions are preferred. Researchers are exploring its potential in sustainable chemical processes, aligning with current industry trends toward environmentally friendly production methods.

In the pharmaceutical sector, p-toluenesulfonic acid uses include serving as an intermediate in drug synthesis and as a stabilizing agent. Its ability to form stable salts with various organic compounds makes it valuable in formulating medications with improved solubility and bioavailability. The compound's chemical properties—including its acidity (pKa ≈ -2.8) and thermal stability (melting point 106-107°C)—make it suitable for high-temperature applications without significant decomposition.

The global market for 4-methylbenzene-1-sulfonic acid has shown steady growth, driven by increasing demand from the polymer industry where it serves as a curing agent and catalyst. Manufacturers are focusing on developing high-purity grades of the compound to meet stringent quality requirements in electronic applications, particularly in the production of printed circuit boards and semiconductor materials.

Recent innovations in p-toluenesulfonic acid production methods have addressed environmental concerns by reducing waste generation and improving energy efficiency. Modern synthesis routes emphasize atom economy and reduced solvent usage, responding to the chemical industry's sustainability goals. These advancements have positioned 104-15-4 CAS number compounds as more environmentally acceptable compared to traditional strong mineral acids.

Safety considerations for handling 4-methylbenzene-1-sulfonic acid include proper personal protective equipment due to its acidic nature. While not classified as highly hazardous, appropriate storage conditions (cool, dry environments in corrosion-resistant containers) are recommended to maintain product quality. The compound's material compatibility with various industrial materials has been extensively documented, facilitating its integration into existing production processes.

Analytical techniques for p-toluenesulfonic acid quality control typically involve titration methods, HPLC, and spectroscopic analysis. The development of rapid testing protocols has improved manufacturing efficiency, enabling real-time monitoring of production batches. These quality assurance measures ensure consistency in the compound's performance across different applications.

Emerging research explores novel applications of 4-methylbenzene-1-sulfonic acid derivatives in energy storage systems and specialty materials. Its structural modification potential allows creation of customized sulfonic acid compounds with tailored properties for specific industrial needs. This adaptability contributes to its growing importance in advanced material science applications.

The regulatory status of CAS 104-15-4 varies by region, with most jurisdictions classifying it as an industrial chemical with standard handling requirements. Manufacturers provide comprehensive safety data sheets that detail proper handling procedures, first aid measures, and environmental precautions for this widely used chemical intermediate.

Future prospects for 4-methylbenzene-1-sulfonic acid include potential applications in biodegradable polymers and as a component in catalytic systems for renewable fuel production. Ongoing research into its electrochemical properties may unlock new uses in energy-related technologies, further expanding its industrial significance in coming years.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
(CAS:104-15-4)
SFD1563
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Shandong Jing Kun Chemical Co.,Ltd.
(CAS:104-15-4)4-methylbenzene-1-sulfonic acid
C00094
Purity:99%
Quantity:25kg
Price ($):Inquiry
Email